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molecular formula C11H11F2NO B8371087 4-Fluoro-4-(3-fluoropyridin-2-yl)cyclohexanone

4-Fluoro-4-(3-fluoropyridin-2-yl)cyclohexanone

Cat. No. B8371087
M. Wt: 211.21 g/mol
InChI Key: YQFMDZASQYVORO-UHFFFAOYSA-N
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Patent
US08084616B2

Procedure details

The title compound was prepared using the procedure as described in Example 1C, except for substituting the product of Example 15B for the product of Example 1B. 1H NMR (300 MHz, DMSO-d6) δ 8.41 (m, 1H), 7.80 (m, 1H), 7.56 (m, 1H), 2.80-2.22 (m, 8H). MS (DCI/NH3) m/e 212 (M+H)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:8]2([F:18])[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.ClC1C(C2(F)CCC3(OCCO3)CC2)=NC=CC=1.N>>[F:18][C:8]1([C:3]2[C:2]([F:1])=[CH:7][CH:6]=[CH:5][N:4]=2)[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=NC=CC1)C1(CCC2(OCCO2)CC1)F
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)C1(CCC2(OCCO2)CC1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)=O)C1=NC=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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